molecular formula C16H19NO3 B7570440 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid

2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid

Cat. No.: B7570440
M. Wt: 273.33 g/mol
InChI Key: XIIRWMHOPGXSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, also known as CHX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. Additionally, this compound has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid for lab experiments is its ability to inhibit the activity of COX-2 and MAPKs, which are important targets in cancer and inflammation research. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, including the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas, such as cardiovascular disease and metabolic disorders. Furthermore, the development of novel formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid involves several steps, including the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexenone, which is then reduced to 2-amino-3-cyclohexenone. Next, the reaction of 2-amino-3-cyclohexenone with 2-bromoacetophenone yields the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer. Inflammation is another area where this compound has shown promise, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-[2-[[2-(cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)11-16(19)20/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIRWMHOPGXSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.